3-(sec-butyl)-5-{(Z)-1-[2-(2-methoxyphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-2-thioxo-1,3-thiazolan-4-one
Description
Its core structure comprises:
- A 4-thiazolidinone ring with a 2-thioxo group, enhancing tautomerism and binding affinity to biological targets .
- A (Z)-configured methylidene bridge linking the thiazolidinone to a pyrido[1,2-a]pyrimidin-4-one moiety, which is substituted with a 2-methoxyphenoxy group.
- A sec-butyl chain at position 3 of the thiazolidinone, influencing lipophilicity and pharmacokinetics .
This compound’s design leverages the bioactivity of thiazolidinones, which are known for antimicrobial, anticancer, and anti-inflammatory properties .
Properties
Molecular Formula |
C23H21N3O4S2 |
|---|---|
Molecular Weight |
467.6 g/mol |
IUPAC Name |
(5Z)-3-butan-2-yl-5-[[2-(2-methoxyphenoxy)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C23H21N3O4S2/c1-4-14(2)26-22(28)18(32-23(26)31)13-15-20(30-17-10-6-5-9-16(17)29-3)24-19-11-7-8-12-25(19)21(15)27/h5-14H,4H2,1-3H3/b18-13- |
InChI Key |
BNDQRTZFGJVLNL-AQTBWJFISA-N |
Isomeric SMILES |
CCC(C)N1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)OC4=CC=CC=C4OC)/SC1=S |
Canonical SMILES |
CCC(C)N1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)OC4=CC=CC=C4OC)SC1=S |
Origin of Product |
United States |
Biological Activity
The compound 3-(sec-butyl)-5-{(Z)-1-[2-(2-methoxyphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-2-thioxo-1,3-thiazolan-4-one is a complex organic molecule that belongs to the thiazolidinone class. This compound has garnered attention due to its diverse biological activities and potential therapeutic applications. Its intricate structure includes a thiazole ring, a pyrimidine moiety, and various substituents that contribute to its pharmacological properties.
Chemical Structure and Properties
The molecular formula of the compound is C₃₁H₃₃N₃O₄S, with a molecular weight of approximately 541.1 g/mol. The presence of multiple functional groups enhances its reactivity and biological potential.
Biological Activity
Preliminary studies indicate that compounds similar to This compound exhibit significant biological activities, including:
- Antimicrobial Activity : This compound has shown potential against various bacterial strains.
- Anticancer Properties : Similar compounds have demonstrated efficacy in inhibiting cancer cell proliferation.
- Anti-inflammatory Effects : The thiazolidinone derivatives are known for their anti-inflammatory properties.
Comparison with Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-Oxo-thiazolidinone | Contains a thiazolidinone ring | Antimicrobial |
| Pyrido[1,2-a]pyrimidine derivative | Similar pyridine/pyrimidine structure | Anticancer |
| 2-Thioxo-thiazolidinone | Thioether functionality | Anti-inflammatory |
Research suggests that the biological activity of this compound may be attributed to its ability to interact with specific biological targets. Interaction studies are crucial for understanding the mechanisms through which this compound exerts its effects. Preliminary data indicate that it may interact with enzymes involved in DNA synthesis and other cellular processes.
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of similar thiazolidinone derivatives:
- Antimicrobial Studies : Research has shown that thiazolidinone derivatives exhibit better activity against Gram-positive bacteria compared to Gram-negative strains. In vitro assays have confirmed the effectiveness of these compounds against resistant bacterial strains such as Staphylococcus aureus and Acinetobacter baumannii .
- Anticancer Activity : A study highlighted the anticancer potential of pyrido[1,2-a]pyrimidine derivatives, which share structural similarities with the target compound. These derivatives have shown promising results in inhibiting cancer cell lines .
- Structure-Activity Relationship (SAR) : Investigations into the SAR of similar compounds have revealed that specific substitutions can enhance biological activity. For instance, compounds with methoxy and thioether functionalities exhibited improved antimicrobial and anticancer effects .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s activity and physicochemical properties can be contextualized against structurally related thiazolidinone derivatives (Table 1):
Table 1: Structural and Functional Comparison of Thiazolidinone Derivatives
Key Observations:
Substituent-Driven Activity: The pyrido[1,2-a]pyrimidinone moiety (target compound, ) correlates with kinase/DNA-targeted activity, whereas pyrazole-substituted derivatives () show broader antiparasitic and molluscicidal effects. Alkyl chains (sec-butyl vs.
Tautomerism and Binding :
- The 2-thioxo group in the target compound enables thione-thiol tautomerism, enhancing interactions with cysteine residues in enzymes . This contrasts with penicillin sulfoxides, where sulfur oxidation alters ring conformation and activity .
Biological Performance: Pyrido[1,2-a]pyrimidinone derivatives (e.g., target compound, ) exhibit insecticidal activity (e.g., against Culex pipiens) at IC50 values <10 μM, comparable to commercial agents .
Physicochemical and Pharmacokinetic Profiles
Table 2: Physicochemical Properties
*Estimated using fragment-based methods.
Key Insights :
- The target compound’s hydrogen bond acceptors (7 vs. 5–6 in analogues) may improve solubility but reduce oral bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
